molecular formula C7H15N B1428723 N-Methyl cyclobutaneethanamine CAS No. 1365939-73-6

N-Methyl cyclobutaneethanamine

Cat. No. B1428723
M. Wt: 113.2 g/mol
InChI Key: HCTZDKQWRNKPMT-UHFFFAOYSA-N
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Description

“N-Methyl cyclobutaneethanamine” would be a cyclic compound with a cyclobutane ring and an ethanamine group that has been N-methylated .


Molecular Structure Analysis

The molecular structure of “N-Methyl cyclobutaneethanamine” would likely consist of a four-membered cyclobutane ring with an ethanamine (a two-carbon chain with an amine group) attached. One of the hydrogens of the amine group would be replaced by a methyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “N-Methyl cyclobutaneethanamine” are not available, amines in general can undergo a variety of reactions, including acylation, alkylation, and reactions with nitrous acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl cyclobutaneethanamine” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Enhanced Biodegradation

  • Bioremediation of Contaminated Soils : The application of cyclodextrins, including methylated variants, has been studied for enhancing the bioremediation of soils contaminated with transformer oil. These compounds improve the mobility and bioavailability of pollutants, facilitating their degradation by indigenous microorganisms (Molnár et al., 2005).

Cyclobutane-Containing Compounds

  • Antimicrobial and Anticancer Activities : Research on cyclobutane-containing alkaloids from terrestrial and marine species shows these compounds have antimicrobial, antibacterial, and anticancer activities. The unique structures of these natural and synthetic analogs contribute to their biological effects (Dembitsky, 2007).

Synthetic Methods

  • Functionalized Cyclobutenes : Enamine [2 + 2] cycloadditions, involving methylated intermediates, provide a route to functionalized cyclobutenes. This method showcases the utility of cyclobutane and its derivatives in synthesizing complex organic structures (Sheldrake et al., 2005).

Novel Compounds with Biological Activities

  • Cytotoxicity Studies : The isolation and structural elucidation of new cyclobutane lignans, such as endiandrin B, from natural sources have been investigated for their cytotoxic activities against cancer cell lines. These studies highlight the potential therapeutic applications of cyclobutane derivatives (Davis et al., 2009).

Safety And Hazards

While specific safety data for “N-Methyl cyclobutaneethanamine” is not available, it’s important to handle all chemicals with care. N-methylated compounds can be hazardous and may require specific storage and handling procedures .

Future Directions

The future directions for research on “N-Methyl cyclobutaneethanamine” would depend on its potential applications. For instance, N-methylated cyclic peptides have shown promise in drug development, suggesting potential future research directions .

properties

IUPAC Name

2-cyclobutyl-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-8-6-5-7-3-2-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTZDKQWRNKPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclobutylethyl)(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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